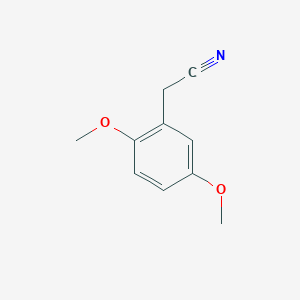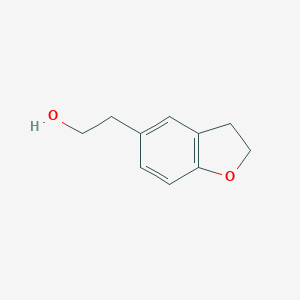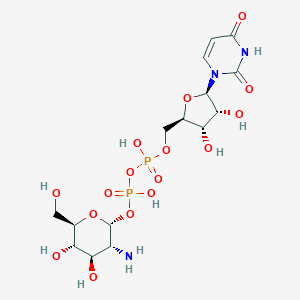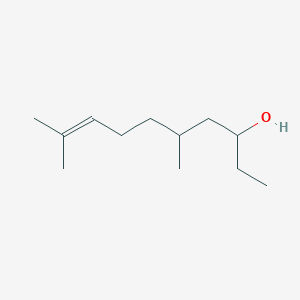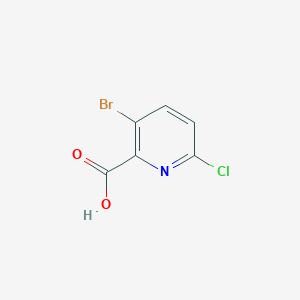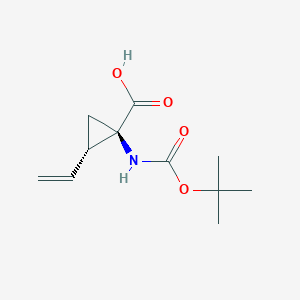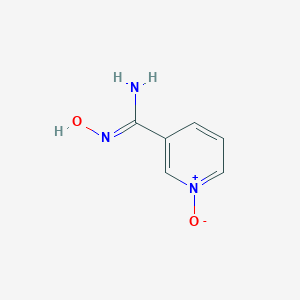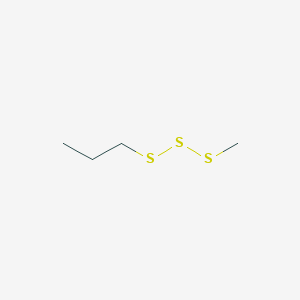
Methyl propyl trisulfide
説明
Methyl propyl trisulfide is a flavoring substance commonly found in foods such as garlic and onions. It is known for its role in contributing to the characteristic flavors of these foods. The substance has been evaluated for its safety profile in a toxicological study involving Sprague-Dawley rats, where it was administered via gavage. The study concluded that there were no adverse effects observed at the highest dose tested, indicating a favorable safety profile for the use of methyl propyl trisulfide as a flavoring agent .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of methyl propyl trisulfide, they do provide insights into related sulfur-containing compounds and their synthesis pathways. For instance, the synthesis of complex carbohydrates and glycolipids through permethylation catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide is described, which could be relevant to the synthesis of sulfur-containing flavor compounds . Additionally, the synthesis of a ligand derived from 3-bromo-2,2-bis(bromomethyl)propan-1-ol through silylation and subsequent exchange with NaSPh is mentioned, which involves the manipulation of sulfur-containing groups .
Molecular Structure Analysis
The molecular structure of methyl propyl trisulfide is not directly analyzed in the provided papers. However, the molecular structure of related compounds such as methyl trifluoromethanesulfonate has been investigated using techniques like gas electron diffraction and quantum chemical calculations, which could be applied similarly to study the structure of methyl propyl trisulfide . Additionally, the crystal structure of an arylsulfonamide compound has been characterized, and its geometry has been optimized using DFT calculations, which is a method that could also be used for the structural analysis of methyl propyl trisulfide .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specifically involving methyl propyl trisulfide. However, they do discuss reactions of other sulfur-containing compounds. For example, the conversion of nucleoside phosphites to phosphorothioates using bis[3-(triethoxysilyl)propyl]tetrasulfide as a sulfur-transferring agent is described, which showcases the reactivity of sulfur in organic synthesis . The potential for 3-methylthiopropionaldehyde to act as a precursor for dimethyl trisulfide in aged beers is also discussed, indicating the reactivity of sulfur-containing aldehydes in flavor compound formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl propyl trisulfide are not extensively covered in the provided papers. However, the absence of adverse effects in a toxicological study suggests that the compound is stable under physiological conditions and does not produce harmful metabolites at the tested doses . The properties of related compounds, such as the porosity and acidity of propylsulfonic acid and methyl bifunctionalized silica material, are discussed, which could provide indirect information on the behavior of sulfur-containing compounds in various environments .
科学的研究の応用
. It has various applications in scientific research, and here are six unique applications, each detailed as per your request:
Nematicidal Activity in Agriculture
- Application Summary : MPTS has been identified as having strong nematicidal activity against the pine wood nematode, which causes severe damage to pine species .
- Methods of Application : To enhance its practical use, chitosan-coated nanoemulsions of MPTS were developed. The optimal concentration for the delivery system was found to be 0.5% .
- Results : The LC50 values of MPTS nanoemulsions against the pine wood nematode were 16.60 µg/mL. The chitosan coating improved the long-term stability and persistence of nematicidal activity .
Food Flavoring and Analysis
- Application Summary : MPTS is used as a flavoring agent and is evaluated for its sensory contribution to food items, such as durian fruit .
- Methods of Application : Techniques like gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O) are used to analyze the flavor profile of foods containing MPTS .
- Results : MPTS was identified among other sulfur compounds contributing to the unique aroma of durian, with its interactions with other compounds studied using Feller’s additive model and Odor Activity Value (OAV) .
Chemical Analysis and Chromatography
- Application Summary : MPTS is analyzed using various chromatographic methods to determine its retention indices on different types of columns .
- Methods of Application : Isothermal and temperature-programmed gas chromatography are used, employing columns like OV-101, DB-1, and HP-5MS .
- Results : The Kovats’ retention index of MPTS on a non-polar column like DB-1 was found to be 1130 .
Toxicity Assessment for Flavoring Substances
- Application Summary : MPTS is assessed for its toxicity as it is used as a representative substance in a group of flavoring substances .
- Methods of Application : Submission of toxicity data and evaluation according to regulatory guidelines by bodies like the European Food Safety Authority (EFSA) .
- Results : The assessment helps in determining the safety and acceptable daily intake levels for MPTS when used as a flavoring agent .
Material Science and Coating Technologies
- Application Summary : The compound’s potential in developing coated materials, such as chitosan-coated nanoemulsions, is explored for various applications .
- Methods of Application : Nanoemulsion technology is used to encapsulate MPTS, followed by coating with chitosan to improve stability and efficacy .
- Results : The development of these coated materials opens up new avenues for the application of MPTS in fields requiring controlled release of active agents .
Environmental Science and Pest Control
- Application Summary : MPTS’s role in pest control, particularly in managing nematode infestations, is significant due to its nematicidal properties .
- Methods of Application : Application of MPTS in field conditions as a part of integrated pest management strategies .
- Results : The use of MPTS in environmental management practices contributes to the sustainable control of pests affecting agricultural productivity .
Antibacterial and Antioxidant Properties
- Application Summary : MPTS is studied for its antibacterial and antioxidant activities, particularly in essential oils from the Alliaceae family .
- Methods of Application : The compound is analyzed using gas chromatography and mass spectrometry (GC-MS) to determine its presence and concentration in essential oils .
- Results : MPTS showed significant antibacterial activity against food-borne pathogens and antioxidant properties, suggesting its potential as a natural preservative in food products .
Safety And Hazards
Methyl propyl trisulfide is combustible and harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation. If inhaled, it can cause damage to organs . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
1-(methyltrisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYASYRPGHCQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066225 | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion | |
| Record name | Methyl propyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.095-1.101 | |
| Record name | Methyl propyl trisulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Methyl propyl trisulfide | |
CAS RN |
17619-36-2 | |
| Record name | Methyl propyl trisulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17619-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl propyl trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisulfide, methyl propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl propyl trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PROPYL TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON3O10BZAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl propyl trisulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031871 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




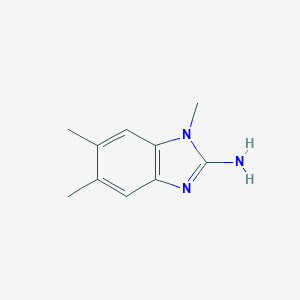
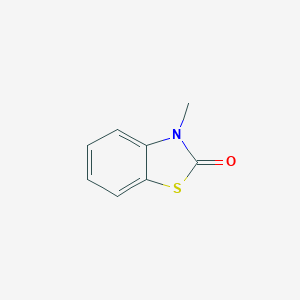
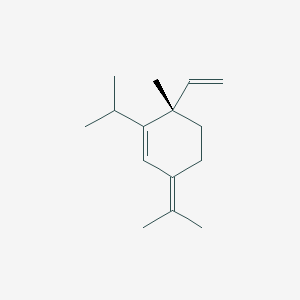
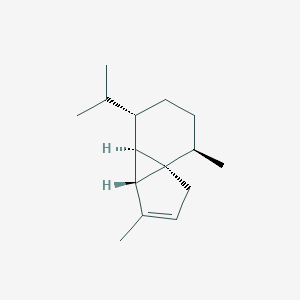
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
